molecular formula C13H9NO B1201435 N-Formylcarbazole CAS No. 39027-95-7

N-Formylcarbazole

Cat. No.: B1201435
CAS No.: 39027-95-7
M. Wt: 195.22 g/mol
InChI Key: WIJUWUXVANGIPQ-UHFFFAOYSA-N
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Description

N-Formylcarbazole is an organic compound that belongs to the class of formyl derivatives of carbazole. Carbazole itself is a tricyclic aromatic heterocycle consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is particularly notable for its utility in organic synthesis, especially in the formylation of amines, which is a crucial reaction in the preparation of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylcarbazole can be synthesized through the formylation of carbazole. One common method involves the reaction of carbazole with formic acid or formyl chloride under acidic conditions. The reaction typically proceeds at room temperature and yields this compound as a solid product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Formylcarbazole primarily undergoes formylation reactions, where it acts as a formylating agent for amines. This reaction is highly selective for sterically less hindered aliphatic primary and secondary amines .

Common Reagents and Conditions:

Major Products: The primary products of reactions involving this compound are N-formylated amines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism by which N-Formylcarbazole exerts its effects primarily involves its role as a formylating agent. The formyl group in this compound is highly reactive and can readily transfer to amines, forming N-formylated products. This reaction is facilitated by the electron-donating properties of the carbazole ring, which stabilize the transition state and enhance the reactivity of the formyl group .

Comparison with Similar Compounds

Properties

IUPAC Name

carbazole-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJUWUXVANGIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192293
Record name N-Formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39027-95-7
Record name N-Formylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylcarbazole
Reactant of Route 2
N-Formylcarbazole
Reactant of Route 3
N-Formylcarbazole
Reactant of Route 4
N-Formylcarbazole
Reactant of Route 5
N-Formylcarbazole
Reactant of Route 6
N-Formylcarbazole

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